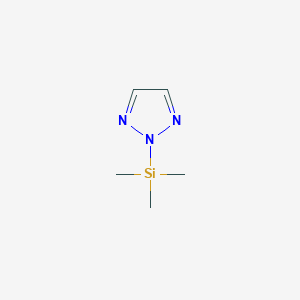

2-Trimethylsilyl-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(triazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3Si/c1-9(2,3)8-6-4-5-7-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPOVSQQYMUIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1N=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383025 | |

| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13518-80-4 | |

| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13518-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,2,3-Triazole, 2-(trimethylsilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Importance of the 1,2,3 Triazole Heterocycle

The 1,2,3-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif is a cornerstone in various fields of chemical science, primarily due to its remarkable stability and diverse biological activities. wisdomlib.orgtandfonline.com The triazole ring is resistant to thermal stress, acidic conditions, hydrolysis, and enzymatic degradation, making it a robust scaffold in medicinal chemistry and materials science. frontiersin.org

In medicinal chemistry, the 1,2,3-triazole moiety is a recognized pharmacophore found in numerous drugs with a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents. tandfonline.comnih.govresearchgate.net Its ability to form hydrogen bonds and engage in dipole-dipole interactions, without being overly reactive, allows it to effectively bind to biological targets. tandfonline.com The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted triazoles. wisdomlib.orgresearchgate.net This has further accelerated its adoption in drug discovery and the development of complex molecular architectures. nih.gov

The Strategic Role of Trimethylsilyl Substituents

The trimethylsilyl (B98337) (TMS) group, composed of a silicon atom bonded to three methyl groups, is a powerful tool in the synthetic organic chemist's arsenal. wikipedia.org Its primary function is often as a temporary protecting group for various functionalities, most notably alcohols, phenols, and carboxylic acids. wikipedia.orgfiveable.meyoutube.com The TMS group is introduced to mask the reactivity of a hydroxyl group, allowing other chemical transformations to occur elsewhere in the molecule. fiveable.me Its steric bulk can also provide a shield against unwanted reactions at the protected site. fiveable.me

A key advantage of the TMS group is its straightforward removal (deprotection) under mild conditions, typically using fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acidic conditions. wikipedia.orgyoutube.com Beyond its protective role, the TMS group can influence the volatility of a compound, making non-volatile substances more amenable to analysis by gas chromatography and mass spectrometry. youtube.com In the context of cycloaddition reactions, the trimethylsilyl group can act as a directing group, controlling the regioselectivity of the reaction. acs.org This directing effect is attributed to a combination of steric hindrance and the ability of silicon to stabilize a partial positive charge in the transition state. acs.org

Research Trajectories for 2 Trimethylsilyl 1,2,3 Triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a robust and widely adopted "click chemistry" method for the synthesis of 1,2,3-triazoles, including silylated derivatives. This reaction is celebrated for its high regioselectivity, typically yielding the 1,4-disubstituted regioisomer exclusively. nih.gov

Regioselective Synthesis of Silylated 1,2,3-Triazoles via CuAAC

The CuAAC reaction facilitates the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govorganic-chemistry.org This high degree of control is a significant advantage over uncatalyzed thermal cycloadditions, which often result in a mixture of 1,4- and 1,5-regioisomers. nih.gov The use of a copper(I) catalyst is crucial for this selectivity. nih.gov For instance, the reaction between diazomethyltrimethylsilane and trifluoroacetonitrile (B1584977) can produce this compound in high yields. mdpi.com Similarly, the reaction of terminal alkynes with organic azides in the presence of a copper(I) catalyst provides a direct route to 1,4-disubstituted triazoles. nih.govorganic-chemistry.org The reaction conditions are generally mild, often conducted at room temperature in aqueous or organic solvents.

A variety of copper sources can be employed, including copper(I) iodide, copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, and various copper complexes. beilstein-journals.orgresearchgate.net The development of heterogeneous catalysts, such as copper(I) immobilized on silica (B1680970) gel, offers advantages like easy catalyst recovery and recycling with minimal copper leaching. organic-chemistry.orgresearchgate.net

Tandem Deprotection/Click Reactions Utilizing Trimethylsilyl-Protected Alkynes

A significant advancement in the synthesis of triazoles involves the use of trimethylsilyl-protected alkynes in tandem deprotection/click reactions. creighton.eduacs.orgacs.orgresearchgate.net This one-pot, two-step transformation circumvents the need to isolate the often volatile and unstable terminal alkyne intermediates. acs.orgacs.org The process typically involves the in-situ deprotection of the trimethylsilyl group, often facilitated by a base such as potassium carbonate or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), followed by the copper-catalyzed cycloaddition with an azide. acs.orgnih.gov

This methodology has proven effective for preparing a range of multidentate N-heterocyclic chelators containing 1,2,3-triazole rings in high yields. creighton.eduacs.orgacs.orgresearchgate.net Studies have shown that under these tandem conditions, the deprotection step appears to be rate-limiting, as only the triazole product and the starting silyl-protected alkyne are observed in incomplete reaction mixtures, with no accumulation of the terminal alkyne intermediate. acs.orgacs.org Importantly, these conditions favor the formation of the 1,4-regioisomer, with no evidence of trimethylsilyl incorporation into the final triazole product or the formation of the 1,5-regioisomer. acs.orgacs.org

| Reactants | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |

| Trimethylsilyl-protected ethynylpyridine, alkyl/aryl azides | Cu(I) | K₂CO₃ | H₂O/t-BuOH | 1,2,3-triazole-containing chelators | High | acs.org |

| 1,4-Bis(trimethylsilyl)butadiyne | Cu(I) | K₂CO₃ | H₂O/t-BuOH | Bis(triazole) bidentate chelator | High | acs.org |

| Trimethylsilylacetylene (B32187) derivatives | TBAF/THF or K₂CO₃/MeOH | - | THF or MeOH | Terminal alkynes | - | nih.gov |

| 1-Aryl-2-(trimethylsilyl)acetylenes, sodium azide, alkyl bromide | - | - | - | 1-Alkyl-4-aryl-1,2,3-triazole | - | nih.gov |

Exploration of Catalytic Systems and Ligand Effects in CuAAC

The efficiency and selectivity of the CuAAC reaction are significantly influenced by the catalytic system, including the copper source and the nature of the ligands. While simple copper(I) salts are effective, the use of ligands can enhance catalytic activity, improve solubility, and protect the copper(I) from oxidation and disproportionation. nih.gov

A wide array of ligands has been explored, including nitrogen-based ligands like tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives, which are known to stabilize the copper(I) catalytic species. nih.gov Pyridinyl-triazole ligand systems have also been shown to be highly effective for CuAAC reactions, allowing for low catalyst loadings and facile catalyst recyclability under ambient, open-flask conditions. researchgate.net The presence of iodide anions in these systems can form stable dinuclear copper(I) complexes, which is key to their high catalytic activity. researchgate.net

Furthermore, N-heterocyclic carbene (NHC) ligands have been employed, demonstrating high activity, particularly under solvent-free conditions. nih.gov The choice of ligand can also influence the regioselectivity of the reaction, especially in cases where alternative reaction pathways are possible. nih.gov For example, in the synthesis of 5-iodotriazoles, the presence of specific amine ligands is crucial for the reaction to proceed and to prevent side reactions. nih.gov

| Catalyst System | Ligand | Key Features | Reference |

| Cu(I) | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I) catalyst | nih.gov |

| CuI | Pyridinyl-triazole systems | High efficiency, low catalyst loading, recyclable | researchgate.net |

| Cu(I) | N-Heterocyclic Carbenes (NHCs) | High activity, especially solvent-free | nih.gov |

| CuI | Tris((3-hydroxy-propyl)triazolylmethyl)amine (THPTA) | Water-soluble ligand for bioconjugation | researchgate.net |

| Cu/CoFe₂O₄ | - | Magnetically recoverable nanocomposite | researchgate.net |

Solid-Phase Synthesis Applications of CuAAC for Silylated Triazoles

The CuAAC reaction is well-suited for solid-phase synthesis, a technique that simplifies purification and allows for the construction of libraries of compounds. nih.gov In this approach, one of the reactants, typically the alkyne, is attached to a solid support, such as a resin. beilstein-journals.org The reaction is then carried out by treating the resin-bound substrate with the azide and the copper catalyst in solution. After the reaction is complete, the desired triazole product, still attached to the solid support, can be easily separated from the excess reagents and byproducts by simple filtration and washing. The product can then be cleaved from the resin in a subsequent step. This methodology has been successfully employed in the synthesis of peptidotriazoles. nih.gov

Alternative and Metal-Free Synthetic Approaches

While CuAAC is a dominant method, concerns about potential copper cytotoxicity in biological applications have spurred the development of alternative, metal-free synthetic routes to 1,2,3-triazoles. scilit.com

Organocatalytic Cycloaddition Methodologies

Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-catalyzed reactions. scilit.com These methods avoid the use of potentially toxic metals and often proceed under mild conditions. scilit.com For the synthesis of 1,2,3-triazoles, organocatalytic approaches typically involve the activation of a carbonyl compound to form an enamine or enolate intermediate, which then undergoes a [3+2] cycloaddition with an azide. scilit.comnih.govnih.gov

Various amine organocatalysts, such as proline and tetramethylguanidine (TMG), have been successfully used to promote these reactions. nih.gov For instance, TMG can catalyze the regioselective and chemoselective azide-carbonyl [3+2] cycloaddition to produce carbonyl-containing 1,2,3-triazoles in high yields at room temperature. nih.gov These organocatalytic methods have been applied to a range of substrates, including cyclic and linear ketones, as well as activated carbonyl compounds. nih.gov

A notable metal-free approach involves the reaction of primary amines, enolizable ketones, and 4-nitrophenyl azide in an organocascade process to selectively prepare 1,5-disubstituted 1,2,3-triazoles. rsc.org Furthermore, enolate-mediated organocatalytic [3+2] cycloadditions of various activated carbonyls and aryl azides have been developed for the synthesis of both 1,4,5-trisubstituted and 1,4-disubstituted-1,2,3-triazoles. nih.gov The regioselectivity of these reactions can be controlled by the choice of substrates and reaction conditions. researchgate.net

| Catalyst | Reactants | Product Type | Key Features | Reference |

| Tetramethylguanidine (TMG) | 2,4-Dioxoester, Azides | Carbonyl-containing 1,2,3-triazoles | High yields, room temperature | nih.gov |

| Proline | Hagemann's ester derivatives, Azides | 1,2,3-Triazoles | Organocatalytic [3+2] cycloaddition | nih.gov |

| - | Primary amines, Enolizable ketones, 4-Nitrophenyl azide | 1,5-Disubstituted 1,2,3-triazoles | Metal-free, organocascade process | rsc.org |

| Cesium Carbonate | β-Ketophosphonates, Azides | Substituted 1,2,3-triazoles | Highly regioselective, mild conditions | nih.gov |

Silver-Mediated and Other Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a powerful and versatile platform for the synthesis of 1,2,3-triazoles, with several metals demonstrating unique catalytic activities. While copper and ruthenium are well-established for the regioselective synthesis of 1,4- and 1,5-disubstituted triazoles, respectively, other metals, including silver, palladium, and nickel, have emerged as valuable catalysts for specific transformations. nih.govmdpi.com

A novel silver(I)-catalyzed three-component reaction has been developed for the synthesis of N2-substituted 1,2,3-triazoles. sciengine.com This method involves the in situ generation of NH-1,2,3-triazoles followed by a direct benzylic amination, providing a practical route to a diverse range of N2-substituted 1,2,3-triazole rings with moderate to good yields. sciengine.com Control experiments suggest that a silver acetylide intermediate is involved in the reaction pathway. sciengine.com The hemilabile nature of certain ligands, such as P,O-type ligands, in conjunction with silver(I) salts, is thought to play a crucial role by opening coordination sites for azide complexation and facilitating the cyclization process. nih.gov Silver complexes of N-heterocyclic carbenes derived from 1,2,4-triazole (B32235) have also been synthesized and characterized, demonstrating their potential as transmetalating agents for the preparation of other metal complexes. ias.ac.in

Palladium has also been utilized as a catalyst in the synthesis of 1,2,3-triazoles. For instance, a palladium/copper bimetallic system has been employed for the three-component cycloaddition of alkynes, allyl methyl carbonate, and trimethylsilyl azide (TMSN3) to produce 2-allyl-substituted-1,2,3-triazoles. nih.gov Furthermore, palladium-catalyzed direct C-H arylation of N-aryl-1,2,3-triazoles provides a route to C-5 substituted derivatives. nih.gov

Nickel catalysis has also been explored, with a Cp2Ni/Xantphos system enabling the synthesis of 1,5-disubstituted 1,2,3-triazoles in aqueous media under ambient conditions. organic-chemistry.org This protocol is notable for its simplicity, scalability, and broad substrate scope. organic-chemistry.org

Table 1: Overview of Selected Transition Metal-Catalyzed Syntheses of Triazoles

| Catalyst System | Reactants | Product Type | Key Features |

| Ag(I)/P,O-type ligand | Alkyne, Azide | 1,2,3-Triazole | Hemilabile ligand facilitates cyclization. nih.gov |

| Ag2CO3 | Trisubstituted phenol, NaN3 | N2-substituted 1,2,3-triazole | One-pot, good regioselectivity. sciengine.com |

| Pd/Cu | Alkyne, Allyl methyl carbonate, TMSN3 | 2-Allyl-substituted-1,2,3-triazole | Bimetallic catalysis. nih.gov |

| Pd(OAc)2/Tris(o-tolyl)phosphine | N-aryl-1,2,3-triazole, Aryl-halide | C-5 substituted N-aryl-1,2,3-triazole | Direct C-H arylation. nih.gov |

| Cp2Ni/Xantphos | Alkyne, Azide | 1,5-Disubstituted 1,2,3-triazole | Aqueous, ambient conditions. organic-chemistry.org |

Thermal and Strain-Promoted Cycloaddition Pathways

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a fundamental reaction for the formation of the 1,2,3-triazole ring. nih.govnih.gov While the thermal, uncatalyzed version of this reaction often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted), it remains a valuable tool in triazole synthesis. nih.govfrontiersin.org The stability of the resulting 1,2,3-triazole ring, which is an aromatic system, is a key driving force for this reaction. youtube.com

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative that circumvents the need for a metal catalyst. nih.govnih.gov This reaction utilizes strained cycloalkynes, most notably cyclooctynes, which react spontaneously with organic azides to form triazoles. nih.govnih.gov The high ring strain of the cycloalkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at or near room temperature without a catalyst. nih.gov SPAAC is characterized by its high efficiency, broad solvent compatibility, and the formation of a stable triazole product, making it a "click chemistry" reaction of choice in various fields, including chemical biology and materials science. nih.govnih.gov

The synthesis of thermally stable energetic materials based on the 1,2,3-triazole scaffold has also been explored. researchgate.net These compounds are typically prepared via copper-catalyzed [3+2] cycloaddition reactions followed by nitration. The thermal decomposition of these polynitro-aryl-1,2,3-triazoles often involves the release of a nitrogen molecule, a characteristic behavior for this heterocycle. researchgate.net

Direct Silylation and Reductive Silylation Protocols

Direct silylation of the pre-formed 1,2,3-triazole ring is a key strategy for introducing the trimethylsilyl group, often with a high degree of regioselectivity.

Regioselective Trimethylsilylation of the 1,2,3-Triazole Ring

The regioselective silylation of the 1,2,3-triazole ring is crucial for controlling the substitution pattern of the final product. The use of trimethylsilyl azide (TMSN3) as a nitrogen source in cycloaddition reactions often leads to the direct formation of silylated triazoles. nih.gov For instance, a three-component cycloaddition of alkynes, allyl methyl carbonate, and TMSN3 catalyzed by a palladium/copper system yields 2-allyl-substituted-1,2,3-triazoles. nih.gov

A direct route for the synthesis of bifunctional trimethylsilyl-5-iodotriazoles (TMSIT) has been developed from TMS-alkyne, an azide, and an iodide source. acs.org This one-pot reaction, followed by copper/palladium-catalyzed nucleophilic coupling and desilylation, provides a versatile platform for accessing structurally diverse 1,5-disubstituted triazoles. acs.org

Copper-catalyzed regiodivergent and stereoselective silylation of conjugated dienes has also been reported, offering a method to access diverse organosilicon compounds. rsc.org While not directly focused on triazoles, these methods highlight the advancements in controlling the regioselectivity of silylation reactions.

Exhaustive Silylation Techniques

While specific examples of exhaustive silylation techniques for this compound were not found in the provided search results, the concept of multiple silylations on a molecule is established in organosilicon chemistry. Such techniques would likely involve the use of strong silylating agents and forcing reaction conditions to introduce multiple trimethylsilyl groups onto the triazole ring or its substituents.

Continuous Flow Synthesis of this compound Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of 1,2,3-triazoles, offering advantages in terms of safety, efficiency, scalability, and automation over traditional batch processes. rsc.orgscipod.globalresearchgate.net The ability to handle potentially hazardous intermediates, such as organic azides, in small, controlled volumes makes flow chemistry particularly well-suited for triazole synthesis. scipod.globalresearchgate.net

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. nih.govrsc.org This methodology demonstrates good functional group tolerance and provides high yields of the desired triazoles. nih.govrsc.org The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling. nih.gov

Development of Heterogeneous Catalytic Systems for Flow Chemistry

The development of robust and recyclable heterogeneous catalysts is a key aspect of sustainable flow chemistry. For triazole synthesis, several supported catalytic systems have been investigated.

Copper(I) immobilized on 3-aminopropyl-functionalized silica gel has been shown to be an effective catalyst for the one-pot, three-component synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This silica-supported catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity. organic-chemistry.org

Ruthenium(II) complexes have also been immobilized on solid supports for use in flow chemistry. A heterogeneous Ru(II)-1,2,3-triazole catalyst supported on SBA-15 has been synthesized and shown to be effective for multicomponent click reactions, yielding 1,4-disubstituted triazoles with high selectivity. rsc.orghuji.ac.il This catalyst can also be recycled and reused. rsc.orghuji.ac.il

The use of copper tubing itself as a catalyst in flow systems has also been reported, further simplifying the reactor setup. researchgate.net

Table 2: Heterogeneous Catalysts for Continuous Flow Synthesis of Triazoles

| Catalyst | Support | Reaction Type | Key Advantages |

| Copper(I) | Silica gel | One-pot, three-component | Recyclable, high regioselectivity. organic-chemistry.orgresearchgate.net |

| Copper-on-charcoal | Charcoal | Azide-alkyne cycloaddition | Robust, versatile, no added base required. nih.govrsc.org |

| Ru(II)-1,2,3-triazole complex | SBA-15 | Multicomponent click reaction | High selectivity, recyclable. rsc.orghuji.ac.il |

| Copper | Tubing | Azide-alkyne cycloaddition | Simplified reactor setup. researchgate.net |

Process Optimization for Scalability and Efficiency

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates rigorous process optimization. Key goals include enhancing reaction efficiency, improving yield, ensuring regioselectivity, minimizing waste, and developing cost-effective, scalable, and safe protocols. Research has focused on several areas to achieve these objectives, including the development of advanced catalytic systems, one-pot reactions, and the implementation of continuous flow technologies.

A significant challenge in the synthesis of substituted 1,2,3-triazoles is controlling regioselectivity. The traditional Huisgen 1,3-dipolar cycloaddition of azides and alkynes often results in a mixture of 1,4- and 1,5-regioisomers, requiring difficult and costly separation processes. nih.gov The advent of "click chemistry" has largely overcome this issue. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, for instance, are highly regioselective, typically yielding the 1,4-disubstituted isomer exclusively under mild conditions, including at ambient temperature and in aqueous media. nih.govacs.org For the synthesis of 1,5-disubstituted products, ruthenium catalysts have been employed with high selectivity. nih.gov

For the specific synthesis of N2-substituted-1,2,3-triazoles, various strategies have been developed. One approach involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in dimethylformamide (DMF), which proceeds with high regioselectivity for the N2 position. organic-chemistry.org Another efficient method is the three-component coupling of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide using a palladium(0)-copper(I) bimetallic catalyst, which produces 2-allyl-substituted-1,2,3-triazoles in moderate to good yields (56-75%). organic-chemistry.orgfrontiersin.org

Continuous Flow Synthesis

To address scalability and safety, particularly in handling potentially hazardous reagents, continuous flow chemistry has emerged as a superior alternative to traditional batch processes. A notable example is the synthesis of 2-substituted triazoles using a copper-on-charcoal (Cu/C) heterogeneous catalyst in a flow system. In this setup, a solution containing the azide and trimethylsilylacetylene is pumped through a heated column packed with the Cu/C catalyst. This method achieves high yields (89–96%) with short residence times (e.g., 120 seconds) at elevated temperatures (e.g., 90°C). Key advantages of this approach include the avoidance of handling hazardous gaseous acetylene (B1199291) derivatives, minimal leaching of the metal catalyst into the product stream, and the straightforward recycling of the heterogeneous catalyst, contributing to a more sustainable and economical process.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like substituted triazoles from simple precursors in a single reaction vessel. This approach minimizes intermediate isolation and purification steps, thereby saving time, solvents, and resources. For instance, N2-substituted-1,2,3-triazoles have been synthesized with yields as high as 98% via a one-pot, three-component reaction using a chalcone, sodium azide, and a halogenated aromatic compound, catalyzed by cuprous oxide. frontiersin.org Similarly, a palladium-catalyzed one-pot reaction of acid chlorides, terminal acetylenes, and sodium azide provides an efficient route to 4,5-disubstituted-1,2,3-(NH)-triazoles in excellent yields. organic-chemistry.org

Advanced Catalytic Systems

The choice of catalyst is paramount for optimizing reaction conditions. While classic copper(I) sources like copper(I) iodide are effective, research has led to the development of more robust and efficient catalytic systems. acs.org A commercially available catalyst, [CuBr(PPh₃)₃], has been shown to be highly active at room temperature with very low catalyst loadings (≤0.5 mol%). iosrjournals.orgorganic-chemistry.org This system often requires no additives and simplifies product isolation, as the pure triazoles can be obtained without extensive purification. organic-chemistry.org

Furthermore, the use of nanocatalysts, such as nano-Cu⁰/Fe₃O₄, has proven effective for the regioselective synthesis of 1,2,3-triazoles in one-pot tandem reactions, achieving yields up to 96%. frontiersin.org These catalysts offer a large surface area and can often be recovered and reused, aligning with the principles of green chemistry. The development of such diverse catalytic systems allows for a broad substrate scope, accommodating aromatic, aliphatic, and heteroaromatic compounds. frontiersin.org

The following tables provide a comparative overview of different optimized synthetic methods.

Table 1: Comparison of Optimized Catalytic Systems for Triazole Synthesis

| Catalyst System | Key Advantages | Typical Yields | Reaction Conditions | Ref. |

| Copper-on-Charcoal (Cu/C) | Heterogeneous, recyclable, minimal metal leaching, suitable for flow chemistry. | 89-96% | 90°C, continuous flow | |

| [CuBr(PPh₃)₃] | Commercially available, active at room temp, low catalyst loading (<0.5 mol%), no additives needed. | High | Room Temperature | iosrjournals.orgorganic-chemistry.org |

| Nano-Cu⁰/Fe₃O₄ | Efficient for one-pot tandem reactions, recyclable, wide substrate scope. | Up to 96% | Not specified | frontiersin.org |

| Cuprous Oxide (Cu₂O) | Effective for one-pot, three-component synthesis of N2-substituted triazoles. | Up to 98% | Not specified | frontiersin.org |

| Palladium(0)/Copper(I) | Bimetallic system for three-component coupling to form 2-allyl-substituted triazoles. | 56-75% | 100°C | frontiersin.org |

Table 2: Influence of Reaction Type on Scalability and Efficiency

| Reaction Type | Description | Advantages for Scalability & Efficiency |

| Continuous Flow | Reagents are continuously pumped through a reactor containing a catalyst. | Enhanced safety, improved heat and mass transfer, easy automation, straightforward catalyst recycling, high throughput. |

| One-Pot/MCR | Multiple reaction steps are performed in a single vessel without isolating intermediates. | Reduced waste, time, and cost; increased operational simplicity and overall yield. frontiersin.org |

| Click Chemistry (CuAAC) | Highly efficient and regioselective cycloaddition of azides and terminal alkynes. | High yields, mild reaction conditions, high functional group tolerance, simple workup, exclusive formation of 1,4-isomers. nih.govacs.org |

Electronic and Steric Influences of the Trimethylsilyl Group on Triazole Reactivity

The TMS group imparts unique electronic and steric characteristics to the 1,2,3-triazole system, modulating its reactivity in a predictable manner.

The interaction between the silicon atom's d-orbitals and the triazole ring's π-system, known as σ–π conjugation, plays a role in modulating the electron density of the heterocyclic ring. While the 1,2,3-triazole ring is inherently π-excessive, the electron-withdrawing nature of the two adjacent nitrogen atoms creates a region of lower electron density. acs.org In 2-substituted triazoles, the two N-N bonds are approximately equal in length. nih.gov However, the introduction of substituents with differing electronic properties can alter this, with the N-N bond closer to an electron-withdrawing group shortening and the one nearer to an electron-donating group elongating. nih.gov Computational studies have indicated that effective conjugation between the triazole ring and an aryl group at the N-2 position is significant. wvu.edu

The electronic modifications induced by the TMS group affect the electrophilicity and nucleophilicity of the triazole ring. The N-1 position is generally the most nucleophilic due to higher electron density, making N-1 alkylation a common outcome. researchgate.net Conversely, N-2 substituted 1,2,3-triazoles are thermodynamically more stable. researchgate.net The presence of bulky substituents at the C-4 and C-5 positions can sterically hinder reactions at the N-1 and N-3 positions, thereby favoring functionalization at the N-2 position. researchgate.netnih.gov The nucleophilicity of the N-3 atom is diminished by the presence of an electron-withdrawing group at the adjacent C-4 position. nih.gov

Substitution Reactions Involving the Trimethylsilyl Moiety

The TMS group serves as a valuable protecting group and a directing group for regioselective functionalization of the triazole ring.

The TMS group can be readily cleaved under various conditions, allowing for the introduction of a wide range of functional groups at the N-2 position. This desilylation is often achieved by treatment with fluoride sources like tetrabutylammonium fluoride (TBAF). nih.gov For instance, (trimethylsilyl)acetylene can be used in cycloaddition reactions, and the subsequent removal of the TMS group yields triazole derivatives without substituents on the ring. nih.gov This strategy allows for the synthesis of N-2 substituted 1,2,3-triazoles, which can be challenging to obtain directly. researchgate.netorganic-chemistry.org The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group has also been employed to direct lithiation and subsequent derivatization at specific positions on heterocyclic rings. nih.govresearchgate.net

The versatility of the this compound scaffold extends to post-synthetic modifications. After the initial formation of the triazole ring, the TMS group can be removed to unveil a reactive N-H bond, which can then participate in further reactions. This allows for the synthesis of diverse libraries of 1,2,3-triazole derivatives. For example, a tandem deprotection/click reaction of (trimethylsilyl)alkynes allows for the synthesis of multidentate chelators containing 1,2,3-triazole rings. acs.org

Cycloaddition Reactions of the 1,2,3-Triazole Ring

The 1,3-dipolar cycloaddition reaction between an azide and an alkyne is a cornerstone for the synthesis of 1,2,3-triazoles. acs.orgacs.org The use of trimethylsilyl-substituted acetylenes in these reactions offers significant advantages in controlling regioselectivity.

The reaction of organic azides with 1-trimethylsilylacetylenes typically yields 1,5-disubstituted-4-trimethylsilyltriazoles. acs.org The trimethylsilyl group is thought to control regioselectivity through a combination of steric hindrance and the stabilization of a partial positive charge on the acetylene β-carbon in the transition state. acs.org This directing effect has been instrumental in the solid-phase synthesis of 1,5-disubstituted 1H-1,2,3-triazole libraries. acs.orgacs.orgnih.gov

Furthermore, three-component cycloaddition reactions involving trimethylsilyl azide, alkynes, and other partners have been developed to synthesize various substituted 1,2,3-triazoles. frontiersin.orgnih.gov For example, a palladium/copper-catalyzed reaction of alkynes, allyl methyl carbonate, and trimethylsilyl azide produces 2-allyl-substituted-1,2,3-triazoles. frontiersin.orgnih.gov

Investigation of 1,3-Dipolar Cycloaddition Pathways

The 1,2,3-triazole ring is an aromatic heterocycle, which imparts it with significant stability. frontiersin.orgnih.gov Consequently, the pre-formed this compound ring does not readily participate as a reactant in 1,3-dipolar cycloaddition reactions, either as a 1,3-dipole or as a dipolarophile. Such reactions would necessitate the disruption of the energetically favorable aromatic system, which is generally disfavored.

The primary context in which 1,3-dipolar cycloadditions are relevant to silylated triazoles is during their synthesis. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most versatile method for constructing the 1,2,3-triazole ring. acs.orgacs.orgorganic-chemistry.org In this context, the use of a trimethylsilyl-substituted alkyne, such as (trimethylsilyl)acetylene, is a key strategy for controlling the reaction's outcome. nih.gov

While the this compound ring itself is generally unreactive in cycloadditions, other N-substituted triazoles have been shown to undergo transformations that involve the triazole ring. For instance, N-tosyl-1,2,3-triazoles can undergo a rhodium-catalyzed transannulation reaction with terminal alkynes to yield 1,2,4-trisubstituted pyrroles. nih.gov This reaction, however, proceeds through a mechanism involving the cleavage of the triazole ring, rather than a cycloaddition.

Factors Governing Regiochemical Control in Triazole Cycloadditions

A significant challenge in the synthesis of 1,2,3-triazoles from unsymmetrical alkynes and azides is the frequent formation of a mixture of regioisomers. acs.orgacs.org The use of a trimethylsilyl group on the alkyne reactant, however, provides a powerful tool for directing the regioselectivity of the cycloaddition.

When organic azides are reacted with 1-trimethylsilylacetylenes, the reaction exclusively yields 1,5-disubstituted-4-trimethylsilyltriazoles. acs.orgacs.org This high degree of regiochemical control is attributed to a combination of steric and electronic factors.

The following table summarizes the results of the trimethylsilyl-directed 1,3-dipolar cycloaddition between benzyl (B1604629) azide and various 1-trimethylsilylacetylenes, illustrating the directing effect of the TMS group.

| Entry | R Group on Alkyne | Reaction Time (h) | Yield of 1,5-Disubstituted Triazole (%) | Reference |

|---|---|---|---|---|

| 1 | -COOEt | 12 | 85 | acs.orgacs.org |

| 2 | -C(O)Ph | 14 | 88 | acs.orgacs.org |

| 3 | -CH2OH | 46 | 70 | acs.orgacs.org |

| 4 | -Ph | 24 | 90 | acs.orgacs.org |

| 5 | -C(O)OH | 16 | 75* | acs.orgacs.org |

*Significant (15%) desilylation was observed in this case. acs.org

The regioselectivity of the azide-alkyne cycloaddition can also be controlled by the choice of catalyst. Copper(I)-catalyzed reactions (CuAAC) of terminal alkynes generally lead to 1,4-disubstituted triazoles, while ruthenium(II) catalysts, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), selectively produce 1,5-disubstituted triazoles. acs.orgorganic-chemistry.orgmdpi.com

Oxidation and Reduction Chemistry of the Triazole Scaffold

The aromatic 1,2,3-triazole ring is generally stable towards oxidation and reduction reactions. acs.org However, substituents on the triazole ring can be susceptible to these transformations.

Specific studies on the oxidation of this compound are not widely reported. In general, the oxidation of the triazole ring itself is difficult without disrupting the aromatic system. It is more common to see the oxidation of a precursor, such as a triazoline, to form the aromatic triazole. For instance, Δ²-1,2,3-triazolines can be oxidized to 1H-1,2,3-triazoles using oxidizing agents like nickel peroxide. nih.gov Under harsh oxidative conditions, the Si-N bond in this compound would likely be cleaved.

The reduction of the 1,2,3-triazole ring is also challenging due to its aromaticity. However, functional groups attached to the ring can be selectively reduced. For example, a study on the reduction of 1-substituted 1,2,3-triazole 4,5-diesters with sodium borohydride (B1222165) demonstrated that the ester group at the C(5) position is preferentially reduced over the one at the C(4) position. nih.gov This regioselective reduction is attributed to the lower electron density at the C(5) position and the C(5) ester carbonyl carbon. The presence of a 2-trimethylsilyl group would likely influence the electronic properties of the triazole ring and, consequently, the reactivity of any attached functional groups towards reducing agents.

Mechanistic Role of the Trimethylsilyl Group as a Protecting and Directing Group

The trimethylsilyl group plays a crucial dual role in the synthesis of substituted 1,2,3-triazoles, acting as both a protecting group and a regiochemical directing group. acs.orgnih.gov

As a protecting group, the TMS moiety can be attached to a terminal alkyne. After the cycloaddition reaction, the TMS group can be readily removed under mild conditions, such as with a fluoride source like tetrabutylammonium fluoride, to yield a triazole with a hydrogen at the corresponding position. nih.gov This strategy allows for the synthesis of 1,5-disubstituted triazoles that would be otherwise difficult to obtain.

The directing role of the trimethylsilyl group in the 1,3-dipolar cycloaddition between an azide and a 1-trimethylsilylacetylene is proposed to stem from a combination of steric hindrance and the ability of silicon to stabilize a partial positive charge on the β-carbon of the alkyne in the transition state. acs.orgacs.org This directs the azide to add in a manner that places the R¹ group of the azide on the N-1 position and the silyl (B83357) group on the C-4 position of the resulting triazole, leading to the 1,5-disubstituted product after considering the other substituent on the alkyne.

The following table presents a selection of 1,5-disubstituted 1H-1,2,3-triazoles synthesized via the trimethylsilyl-directed cycloaddition on a solid support, highlighting the utility of this methodology.

| Entry | R Group on Alkyne | Isolated Yield (%) | Reference |

|---|---|---|---|

| 1 | Ethyl | 85 | acs.orgacs.org |

| 2 | n-Propyl | 82 | acs.orgacs.org |

| 3 | Cyclohexyl | 75 | acs.orgacs.org |

| 4 | Phenyl | 90 | acs.orgacs.org |

Spectroscopic and Structural Characterization of 2 Trimethylsilyl 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-trimethylsilyl-1,2,3-triazole. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, enabling definitive positional assignments and structural confirmation.

Advanced ¹H and ¹³C NMR Chemical Shift Analysis for Positional Assignments

The ¹H and ¹³C NMR spectra of this compound are distinguished by signals corresponding to the trimethylsilyl (B98337) group and the triazole ring protons and carbons. The trimethylsilyl group typically presents as a sharp, intense singlet in the ¹H NMR spectrum, appearing significantly upfield (around 0.3-0.6 ppm) due to the electropositive nature of silicon. The nine equivalent protons of the three methyl groups give rise to this characteristic signal.

The triazole ring protons, H4 and H5, are chemically equivalent in the 2-substituted isomer due to the C₂ᵥ symmetry of the ring, resulting in a single signal in the ¹H NMR spectrum, typically observed in the aromatic region (around 7.7 ppm). chemicalbook.com In contrast, the 1-silyl isomer would show two distinct signals for the triazole protons.

In the ¹³C NMR spectrum, the carbons of the trimethylsilyl group appear as a single resonance at a high field position (around -1 to 2 ppm). The two equivalent carbons of the triazole ring (C4 and C5) are observed further downfield, typically in the range of 130-135 ppm. researchgate.net The precise chemical shifts can be influenced by the solvent and concentration. ipb.pt Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to unambiguously correlate the proton and carbon signals, confirming the connectivity within the molecule. urfu.rursc.org Computational methods, such as Density Functional Theory (DFT) and Gauge-Independent Atomic Orbital (GIAO) calculations, are often used in conjunction with experimental data to predict and verify chemical shifts, aiding in the definitive assignment of complex spectra. nih.govacs.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Si(CH₃)₃ | ~ 0.4 | ~ 0.0 |

| C4-H / C5-H | ~ 7.7 | - |

| C4 / C5 | - | ~ 133 |

Note: Values are approximate and based on data for related silylated triazoles and computational studies. Actual values may vary based on solvent and experimental conditions.

Application of Variable-Temperature NMR for Conformational and Tautomeric Studies

Silylated triazoles can exist as a mixture of tautomers, primarily the 1-silyl and 2-silyl isomers, which may be in dynamic equilibrium. jluiset.com.mx Variable-temperature (VT) NMR spectroscopy is a powerful tool to study this phenomenon. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, signal broadening, or the coalescence of signals, which indicates the presence of dynamic processes.

For this compound, VT-NMR can be used to probe the potential for intermolecular silyl (B83357) group exchange or to study the energetic barrier to any conformational changes. At low temperatures, the exchange between tautomers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each isomer, if present. nih.gov Conversely, as the temperature increases, the rate of exchange may increase, leading to averaged signals. researchgate.net This analysis provides critical information on the thermodynamic and kinetic parameters of the tautomeric equilibrium, revealing which isomer is more stable under specific conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum provides a unique fingerprint of the molecule.

Key characteristic absorption bands for this compound include:

C-H stretching: Vibrations from the C-H bonds of the triazole ring typically appear in the region of 3100-3150 cm⁻¹.

C=N and N=N stretching: The stretching vibrations of the triazole ring framework, involving C=N and N=N bonds, are found in the 1400-1600 cm⁻¹ region.

Si-C stretching and bending: The presence of the trimethylsilyl group is confirmed by characteristic Si-C stretching vibrations, which are typically observed around 840-860 cm⁻¹ and 1250 cm⁻¹ (symmetric and asymmetric deformations).

Ring vibrations: Various in-plane and out-of-plane bending and stretching vibrations of the triazole ring appear at lower frequencies, contributing to the fingerprint region of the spectrum. researchgate.netnih.gov

Theoretical calculations are often employed to assign the observed vibrational modes with high accuracy. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (triazole ring) | 3100 - 3150 |

| C=N / N=N stretch (ring) | 1400 - 1600 |

| Si-CH₃ asymmetric deformation | ~ 1250 |

| Si-CH₃ symmetric deformation | ~ 840 - 860 |

| Triazole ring bending/deformation | Fingerprint Region (< 1300) |

Note: Based on general data for 1,2,3-triazoles and trimethylsilyl compounds.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. The nominal molecular weight of the compound is 141 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₅H₁₁N₃Si. nih.gov

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 141. The subsequent fragmentation is expected to follow pathways characteristic of both the trimethylsilyl group and the triazole ring.

Loss of a methyl group: A primary fragmentation pathway for TMS compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion (m/z 126), which is often the base peak.

Triazole ring cleavage: The triazole ring can undergo fragmentation through the loss of a molecule of nitrogen (N₂), leading to an ion at [M-28]⁺ (m/z 113). Another common pathway is the loss of hydrogen cyanide (HCN), resulting in an ion at [M-27]⁺ (m/z 114). mdpi.com

TMS cation: The trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73 is a highly characteristic fragment for TMS-containing compounds.

The analysis of these fragment ions allows for the confident identification of the compound's structural components.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 141 | [C₅H₁₁N₃Si]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [M - CH₃]⁺ | Loss of a methyl radical |

| 113 | [M - N₂]⁺˙ | Loss of molecular nitrogen |

X-ray Crystallography for Definitive Three-Dimensional Structural Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms.

For this compound, a single-crystal X-ray diffraction study would yield crucial information, including:

Precise bond lengths and bond angles for both the triazole ring and the trimethylsilyl group.

Details of intermolecular interactions, such as van der Waals forces, which dictate the crystal packing. researchgate.net

This technique is unparalleled in its ability to provide an unambiguous structural proof.

Confirmation of Regiochemistry and Isomeric Forms

X-ray crystallography is the gold standard for confirming the regiochemistry of substituted triazoles. In the case of silylated 1,2,3-triazole, synthesis can potentially yield the 1-silyl, 2-silyl, or even a disilylated product. While spectroscopic methods like NMR are powerful, X-ray analysis provides incontrovertible evidence of the silyl group's attachment point on the triazole ring. nih.gov The analysis would definitively show the covalent bond between the silicon atom and the N2 nitrogen of the triazole ring, confirming the structure as this compound and distinguishing it from its 1-substituted isomer. The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, serves as the ultimate structural proof. researchgate.net

Table 4: Example of Crystallographic Data for a Substituted 1,2,4-Triazole (B32235) Derivative

| Parameter | Value |

|---|---|

| Compound | 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole |

| Formula | C₈H₈N₄S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.1698(3) |

| b (Å) | 7.1765(1) |

| c (Å) | 9.9894(3) |

| α (°) | 81.87(1) |

| β (°) | 84.97(2) |

| γ (°) | 78.81(2) |

| Volume (ų) | 428.72(3) |

Note: This table provides data for an exemplary triazole derivative to illustrate the type of information obtained from X-ray crystallography. Data from researchgate.net.

Structural Analysis of Silicon Coordination Environment

The coordination environment of the silicon atom in this compound is a key determinant of the molecule's three-dimensional structure and reactivity. While a specific crystal structure report for this compound with detailed bond lengths and angles was not found in a comprehensive search of available literature, the structural parameters can be inferred from related silylated triazole and tetrazole compounds that have been structurally characterized.

In analogous structures, the silicon atom of the trimethylsilyl group is typically found in a tetrahedral coordination geometry. This is consistent with the general principles of silicon bonding in organosilicon compounds. The silicon atom is bonded to three methyl groups and one nitrogen atom of the triazole ring.

For a closely related compound, 1-(2,4-dimethylphenyl)-2-(4-trimethylsilyl-1H-1,2,3-triazol-1-yl)ethanone, X-ray crystallography has confirmed an almost tetrahedral coordination for the silicon atom, with the Si-C bond distances averaging 1.848 Å. Another study on 1-trimethylsilyltetrazole and 1-trimethylsilyl-1,2,4-triazole, conducted through gas-phase electron diffraction and ab initio calculations, also supports a tetrahedral arrangement around the silicon atom. epa.gov

Based on these related structures, the following table presents the expected structural parameters for the silicon coordination sphere in this compound. It is important to note that these are generalized values and the precise experimental values for the target compound may vary slightly.

| Parameter | Description | Expected Value |

|---|---|---|

| Coordination Number | The number of atoms directly bonded to the silicon atom. | 4 |

| Geometry | The three-dimensional arrangement of the atoms around the silicon center. | Tetrahedral |

| Si-N Bond Length (Å) | The distance between the silicon atom and the nitrogen atom of the triazole ring. | ~1.8 - 1.9 |

| Si-C Bond Length (Å) | The average distance between the silicon atom and the carbon atoms of the methyl groups. | ~1.85 |

| C-Si-C Bond Angle (°) | The angle between two silicon-carbon bonds. | ~109.5 |

| N-Si-C Bond Angle (°) | The angle between the silicon-nitrogen bond and a silicon-carbon bond. | ~109.5 |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. By comparing the experimentally determined mass percentages of the constituent elements with the theoretically calculated values, the purity and stoichiometric integrity of the compound can be confirmed.

The molecular formula for this compound is C₅H₁₁N₃Si. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and silicon (28.085 u), the theoretical elemental composition can be calculated. While specific experimental data for this compound was not available in the surveyed literature, published research on other triazole derivatives consistently shows a close correlation between found and calculated values, typically within a ±0.4% margin, which is the accepted standard for confirmation of a compound's structure.

The following table outlines the theoretical and expected experimental elemental composition for this compound.

| Element | Symbol | Theoretical (%) | Found (%) (Expected Range) |

|---|---|---|---|

| Carbon | C | 42.52 | 42.12 - 42.92 |

| Hydrogen | H | 7.85 | 7.45 - 8.25 |

| Nitrogen | N | 29.75 | 29.35 - 30.15 |

The verification of these values through experimental elemental analysis is a critical step in the characterization of this compound, ensuring the compound's identity and purity for its application in further research and synthesis.

Theoretical and Computational Investigations of 2 Trimethylsilyl 1,2,3 Triazole

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, providing deep insights into the electronic structure and properties of molecules. For many 1,2,3-triazole derivatives, DFT calculations have been instrumental in predicting and corroborating experimental data.

Prediction of Electronic Structures and Spectroscopic Parameters (e.g., NMR Shifts)

Validation of Experimental Data through Quantum Chemical Modeling

Quantum chemical modeling serves as a powerful tool to validate and interpret experimental results. For many organic compounds, including various triazole isomers, a strong correlation between theoretically calculated parameters and experimental data lends confidence to both the computational model and the experimental measurements. researchgate.net In the case of 2-trimethylsilyl-1,2,3-triazole, while synthetic procedures may exist, the corresponding detailed computational validation of its structural and spectroscopic properties is not present in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Theory Analysis

FMO theory is a fundamental framework for understanding and predicting the outcomes of chemical reactions, particularly pericyclic reactions like cycloadditions.

Elucidation of Regioselectivity and Reaction Mechanisms in Cycloaddition Processes

The regioselectivity of cycloaddition reactions involving azides and alkynes to form 1,2,3-triazoles is a well-studied area where FMO theory plays a pivotal role. numberanalytics.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and coefficients of the reactants helps in predicting whether a 1,4- or 1,5-disubstituted triazole will be the major product. ias.ac.in While the cycloaddition reactions of silylacetylenes and organic azides have been investigated, a specific FMO analysis detailing the regioselectivity in the formation of this compound or its participation in subsequent cycloaddition reactions is not explicitly available.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) and Monte Carlo simulations are powerful computational techniques used to explore the conformational landscape and intermolecular interactions of molecules. These methods are particularly valuable for understanding the behavior of molecules in condensed phases. For various 1,2,3-triazole derivatives, MD simulations have been used to study their interactions with biological macromolecules, such as enzymes and DNA. nih.gov Such studies are vital in the field of drug design and materials science. However, dedicated MD or Monte Carlo simulation studies focusing on the conformational preferences and intermolecular interaction patterns of this compound are currently absent from the literature.

Quantum Chemical Studies on Molecular Stability and Reactivity Profiles

Quantum chemical calculations are essential for assessing the relative stability of isomers and for mapping out the reactivity landscape of a molecule. The stability of different tautomers and isomers of 1,2,3-triazoles can be effectively evaluated using computational methods. researchgate.net Furthermore, reactivity descriptors derived from DFT, such as global and local electrophilicity and nucleophilicity indices, can provide a quantitative measure of a molecule's reactivity. researchgate.net A comparative study of the stability and reactivity of this compound relative to its 1- and 4-silylated isomers would be highly valuable, but such a specific quantum chemical investigation has not yet been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of the 1,2,3-triazole scaffold, QSAR studies serve as a powerful tool in medicinal chemistry, providing crucial insights for the rational design of novel therapeutic agents with enhanced efficacy. nih.govresearchgate.net By identifying the key molecular descriptors that govern a compound's activity, QSAR models can guide the synthesis of more potent analogs, including potential modifications to the this compound core.

A central tenet of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com These properties are quantified using molecular descriptors, which can be broadly categorized as steric, electronic, hydrophobic, and topological. In the context of triazole derivatives, these descriptors help to elucidate the specific structural features that are critical for interaction with biological targets.

Various QSAR methodologies have been applied to triazole derivatives, including three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). researchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric bulk, electrostatic charge, or hydrophobicity are predicted to either increase or decrease biological activity. mdpi.com

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques.

The insights gained from QSAR studies on 1,2,3-triazole derivatives can be extrapolated to guide the design of novel compounds based on the this compound framework. For instance, if a QSAR model for a particular biological target indicates that a bulky, electropositive substituent at a specific position on the triazole ring enhances activity, this information can be used to propose modifications to the trimethylsilyl (B98337) group or other parts of the molecule to optimize its therapeutic potential.

Research Findings from QSAR Studies on Triazole Derivatives

While specific QSAR studies on this compound are not extensively reported, a wealth of research on analogous 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives provides valuable insights into the structure-activity relationships of this class of compounds. These studies have explored a wide range of biological activities, including anticancer, antifungal, and enzyme inhibition.

Anticancer Activity:

QSAR studies on 1,2,3-triazole derivatives have been instrumental in identifying key structural features for potent anticancer activity. nih.gov For a series of 1,2,3-triazole derivatives tested against various cancer cell lines, QSAR models have successfully been constructed with good predictive performance. nih.gov These models have highlighted the importance of specific moieties and properties for cytotoxicity. nih.gov

In a 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents, the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method was employed. nih.gov The resulting model demonstrated a strong correlation between the descriptors and the biological activity, with a squared correlation coefficient (r²) of 0.8713. nih.gov The model revealed that steric and electrostatic fields are significant contributors to the anticancer activity. nih.gov Specifically, the model indicated that low to optimum bulkier groups and low to optimum electronegative substituents are favorable for enhancing anticancer potential. nih.gov

Another study on new 1,2,3-triazole compounds with sulfa groups used the Topomer CoMFA method to develop a 3D-QSAR model for anti-leukemia activity. researchgate.net The model showed good internal and external predictive capabilities, with a cross-validation coefficient (q²) of 0.545 and a non-cross-validation coefficient (r²) of 0.754. researchgate.net This model was subsequently used to design new compounds with theoretically higher activity. researchgate.net

Table 1: Statistical Validation of QSAR Models for Anticancer Triazole Derivatives

| QSAR Method | Target | q² | r² | pred_r² | Reference |

| kNN-MFA | Anticancer | 0.2129 | 0.8713 | 0.8417 | nih.gov |

| Topomer CoMFA | Anti-HL-60 | 0.545 | 0.754 | 0.930 | researchgate.net |

| 3D-QSAR | Anticancer (HL-60) | 0.64 | 0.958 | - | researchgate.net |

Enzyme Inhibition:

Triazole derivatives are known to be effective enzyme inhibitors, and QSAR studies have been crucial in elucidating the structural requirements for this activity. A study on 1,2,3-triazole derivatives as aromatase inhibitors employed multiple linear regression (MLR) to develop a QSAR model. dergipark.org.trresearchgate.net Aromatase is a key enzyme in estrogen biosynthesis and a therapeutic target for breast cancer. dergipark.org.trresearchgate.net The developed model was statistically robust, with an r² of 0.982 and a predictive r² of 0.851, indicating its strong predictive ability. dergipark.org.trresearchgate.net

In another investigation, 3D-QSAR and molecular modeling studies were performed on triazole-bearing compounds as cyclooxygenase-2 (COX-2) inhibitors. mdpi.comnih.gov The CoMFA and CoMSIA models highlighted the importance of the triazole and an attached thiazole/oxazole scaffold for COX-2 inhibition. mdpi.com The contour maps from these models indicated that steric and hydrophobic interactions play a crucial role. mdpi.com

QSAR analysis of 1,2,4-triazole derivatives as α-glucosidase inhibitors also led to the design of novel and potent compounds. mdpi.comsemanticscholar.org The study identified key factors influencing the inhibitory activity and used the model to propose new drug candidates. mdpi.comsemanticscholar.org

Table 2: Influence of Molecular Descriptors on the Activity of Triazole Derivatives

| Biological Target | Favorable Descriptors | Unfavorable Descriptors | QSAR Method | Reference |

| Anticancer | Low to optimum bulkiness, Low to optimum electronegativity | High bulkiness, High electronegativity | kNN-MFA | nih.gov |

| COX-2 Inhibition | Hydrophobic groups, Hydrogen bond donors | - | 3D-QSAR (CoMFA/CoMSIA) | mdpi.comresearchgate.net |

| Antifungal | Connectivity, Electronegativity, Polarizability, van der Waals properties | - | 2D-QSAR | mdpi.com |

Antifungal Activity:

QSAR models have also been successfully applied to understand the antifungal properties of triazole derivatives. For a series of novel triazole derivatives, 3D-QSAR models (CoMFA and CoMSIA) were developed to correlate their structures with antifungal activity against Cryptococcus neoformans. researchgate.net The models showed good statistical significance with q² values of 0.560 and 0.571 for CoMFA and CoMSIA, respectively. researchgate.net

A 2D-QSAR study on triazolothiadiazine compounds against various fungi and bacteria identified topological and density functional theory-derived descriptors as important for antimicrobial activity. mdpi.com The models included descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties. mdpi.com

These examples underscore the utility of QSAR in generating predictive models that can guide the design of new triazole-based compounds with improved biological activities. The principles derived from these studies on various triazole analogs can be thoughtfully applied to the structural framework of this compound to explore its potential in different therapeutic areas.

Advanced Applications of 2 Trimethylsilyl 1,2,3 Triazole in Academic Research

Role as a Versatile Reagent in Complex Organic Synthesis

In the realm of complex organic synthesis, 2-trimethylsilyl-1,2,3-triazole and its precursors are instrumental in constructing intricate molecular frameworks. The use of trimethylsilyl (B98337) azide (B81097), a common nitrogen source for forming the triazole ring, has paved the way for innovative synthetic methodologies. frontiersin.orgnih.gov

Facilitation of Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a cornerstone of efficient and sustainable chemistry. The chemistry of silylated triazoles and their precursors is well-suited for such processes.

A notable example involves the palladium/copper-catalyzed three-component cycloaddition of alkynes, allyl methyl carbonate, and trimethylsilyl azide (TMSN₃) to produce 2-allyl-substituted-1,2,3-triazoles. frontiersin.orgnih.gov Researchers have also developed novel, one-pot MCRs for synthesizing fully substituted 1,2,3-triazoles using azides, alkynes, amines, and 2H-azirines. acs.org Another strategy employs a tandem reaction involving enaminones, tosylhydrazine, and primary amines with molecular iodine to regioselectively construct 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org

Cascade reactions, where a sequence of intramolecular reactions is triggered by a single event, have also been designed using triazole precursors. For instance, a three-component reaction with α-acetyl-α-diazomethane sulfonamide, azide-containing benzaldehydes, and propargylamines initially forms a triazole core, which then undergoes a subsequent uncatalyzed, intramolecular azide-alkyne cycloaddition at room temperature to yield novel bis-triazole structures. beilstein-archives.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Three-Component Cycloaddition | Alkynes, Allyl methyl carbonate, Trimethylsilyl azide | Palladium/Copper bimetallic catalyst | 2-Allyl-substituted-1,2,3-triazoles | frontiersin.orgnih.gov |

| One-Pot Four-Component Reaction | OBoc-alkynes, Azides, Amines, 2H-azirines | Copper iodide, DIPEA | Fully substituted 1,2,3-triazoles | acs.org |

| Cascade Dual Cycloaddition | α-acetyl-α-diazomethane sulfonamide, Azide-containing benzaldehydes, Propargylamines | Uncatalyzed, Room Temperature | Bis-triazole benzodiazepine (B76468) scaffold | beilstein-archives.org |

Divergent Synthetic Routes to Highly Substituted Triazoles

The ability to selectively synthesize different isomers and substitution patterns from a common intermediate is a hallmark of divergent synthesis. The chemistry involving silylated triazoles provides access to a wide array of substituted triazole derivatives. Methodologies have been developed for the metal-free divergent synthesis of substituted 1,2,4-triazoles from N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides, where reaction conditions dictate the outcome. organic-chemistry.org

For 1,2,3-triazoles, post-functionalization of a pre-formed triazole ring is a common strategy for achieving structural diversity. nih.gov For example, a direct route to bifunctional trimethylsilyl-5-iodotriazoles has been developed, which can then undergo copper/palladium-catalyzed nucleophilic coupling and desilylation in a one-pot reaction to produce a variety of 1,5-disubstituted triazoles. acs.org Similarly, reacting 4-bromo-NH-1,2,3-triazoles with alkyl halides regioselectively yields 2-substituted 4-bromo-1,2,3-triazoles, which can be further functionalized via Suzuki cross-coupling to create 2,4,5-trisubstituted triazoles. organic-chemistry.org These methods provide efficient pathways to structurally complex triazoles that are valuable as building blocks for bioactive molecules. organic-chemistry.org

Utility in Chemical Biology and Bioconjugation Techniques

The 1,2,3-triazole ring, often formed via "click chemistry," is exceptionally valuable in chemical biology due to its stability and ability to link different molecular entities. nih.govtsijournals.com This has led to its widespread use in creating complex biomolecular constructs for research and diagnostics.

Application in Labeling Biomolecules for Research and Diagnostics

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is fundamental to modern life sciences. The triazole linkage is ideal for this purpose as it is stable and can be formed under mild, aqueous conditions compatible with biological systems. nih.gov This allows for the precise labeling of biomolecules such as peptides and carbohydrates. tsijournals.comnih.gov For example, researchers have "clicked" alkynyl amino acids onto various azido (B1232118) sugar templates to create triazolyl glucosyl, galactosyl, and mannosyl serine and threonine derivatives, which have been investigated as potential inhibitors for protein tyrosine phosphatases (PTPs). tsijournals.com This approach enables the attachment of reporter tags, imaging agents, or other functional probes to biomolecules, facilitating their detection and study within complex biological environments.

Development of Linkers for Bioactive Hybrid Molecules

Examples of this approach are abundant and diverse:

Glycoconjugates: Carbohydrate units have been linked to aryl groups via a 1,2,3-triazole ring to create novel antimicrobial agents. nih.gov

Peptidomimetics: The triazole ring serves as a bioisostere for the amide bond in peptides, leading to molecules with improved stability against enzymatic degradation. nih.gov

Benzimidazole-Triazole Hybrids: The fusion of benzimidazole (B57391) and 1,2,3-triazole scaffolds has produced molecules that selectively interact with G-quadruplex DNA, a structure implicated in cancer, and induce apoptosis in cancer cell lines. nih.gov

Quinoline-Triazole Hybrids: Linking a 7-chloro quinoline (B57606) scaffold to azidothymidine (AZT) through a 1,4-disubstituted 1,2,3-triazole has been explored in the development of new bioactive compounds. researchgate.net

| Hybrid Molecule Type | Linked Fragments | Intended Application | Reference |

|---|---|---|---|

| Glycoside "Clickamers" | Aryl groups and Carbohydrate units | Antibacterial and Antifungal agents | nih.gov |

| Peptidomimetics | Amino acid residues (replacing amide bonds) | Enzymatically stable peptide analogues | nih.gov |

| Benzimidazole-Triazole Conjugates | Benzimidazole and Triazole scaffolds | G-quadruplex DNA binders, Anticancer agents | nih.gov |

| Amino Acid Conjugates | Diaryl ether moiety and Amino acids | Antiproliferative agents for cancer cells | mdpi.com |

| Imidazole-Triazole Conjugates | Imidazole and Triazole scaffolds | Antibiotic and Anticancer agents | researchgate.net |

Contribution to Rational Drug Design and Development as a Scaffold

The 1,2,3-triazole ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is due to its frequent appearance in bioactive compounds and its ability to serve as a stable, central framework for building diverse molecular libraries for drug discovery. researchgate.netresearchgate.net Its role extends beyond that of a simple linker; the triazole ring itself is a pharmacophore that can mimic other functional groups, such as amide or ester bonds, and improve the metabolic stability and solubility of drug candidates. nih.govresearchgate.net

The structural rigidity and defined geometry of the 1,2,3-triazole ring allow for the precise spatial orientation of appended functional groups, which is crucial for effective binding to biological targets like enzymes and receptors. nih.gov It can act as a bioisostere of the 1,2,4-triazole (B32235) core found in many successful antifungal drugs, making it a valuable scaffold for developing new agents to combat resistant fungal strains like Candida albicans. nih.gov

Numerous drug development programs have incorporated the 1,2,3-triazole scaffold to create lead compounds with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and antidiabetic agents. nih.govnih.gov For instance, hybrids containing the triazole ring have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. acs.org The synthesis of 1,2,3-triazole-containing hybrids and conjugates remains a highly active area of research, continually generating novel lead compounds for a multitude of biological targets. nih.gov

Bioisosteric Replacement Strategies for Amide, Ester, and Carboxylic Acid functionalities

The 1,2,3-triazole ring is widely recognized in medicinal chemistry as a successful bioisostere for the amide bond. nih.govresearchgate.net Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of an amide with a 1,2,3-triazole can enhance a drug candidate's metabolic stability, solubility, and pharmacokinetic profile. nih.govnih.gov

The 1,4-disubstituted 1,2,3-triazole, in particular, effectively mimics the geometry and vectoral properties of a trans-amide bond. It possesses a similar distance between substituents and presents hydrogen bond acceptors (the nitrogen atoms) that can replicate the interactions of the amide oxygen. nih.gov Unlike amides, the triazole ring is resistant to hydrolytic cleavage by peptidases, which is a major advantage in drug design. mdpi.com